molecular formula C23H27N5O2 B11513006 8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11513006
M. Wt: 405.5 g/mol
InChI Key: ZMUVVCSEOCGPIL-UHFFFAOYSA-N
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Description

8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors or signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets 8-cyclohexyl-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-cyclohexyl-8-ethyl-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H27N5O2/c1-4-17-18(15-11-7-5-8-12-15)27(16-13-9-6-10-14-16)22-24-20-19(28(17)22)21(29)26(3)23(30)25(20)2/h5,7-8,11-12,16H,4,6,9-10,13-14H2,1-3H3

InChI Key

ZMUVVCSEOCGPIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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